molecular formula C14H15BN2O3 B2741558 [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid CAS No. 446299-81-6

[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid

Katalognummer: B2741558
CAS-Nummer: 446299-81-6
Molekulargewicht: 270.1
InChI-Schlüssel: QRDMBMCOEQTXGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boronic acids are pivotal in medicinal chemistry due to their ability to form reversible covalent bonds with biomolecules such as enzymes and carbohydrates . [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid is a pyridinyl boronic acid derivative featuring a phenacylamino substituent. This compound combines the electron-deficient boronic acid moiety with a pyridine ring modified by a methyl group and a phenacylamino (ketone-linked amino) group.

Eigenschaften

CAS-Nummer

446299-81-6

Molekularformel

C14H15BN2O3

Molekulargewicht

270.1

IUPAC-Name

[5-methyl-6-(phenacylamino)pyridin-3-yl]boronic acid

InChI

InChI=1S/C14H15BN2O3/c1-10-7-12(15(19)20)8-16-14(10)17-9-13(18)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,16,17)

InChI-Schlüssel

QRDMBMCOEQTXGD-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(N=C1)NCC(=O)C2=CC=CC=C2)C)(O)O

Löslichkeit

not available

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Mechanism and Procedure

The synthesis begins with N-(5-bromo-3-methyl-2-pyridinyl)-N-methylbenzamide , a brominated pyridine derivative. Key steps include:

  • Lithium-Halogen Exchange :
    • The bromine atom at position 5 of the pyridine ring undergoes lithium-halogen exchange using n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -60°C.
    • This generates a reactive aryllithium intermediate, which is subsequently quenched with triisopropyl borate to form the boronic acid ester.
  • Acidic Workup :
    • The boronic acid ester is hydrolyzed under acidic conditions (pH 4.5) to yield the final boronic acid product.

Representative Protocol

Parameter Value/Detail
Starting Material N-(5-Bromo-3-methyl-2-pyridinyl)-N-methylbenzamide (30.0 g)
Solvent Tetrahydrofuran (THF, 150 mL)
Temperature -60°C to -20°C
Reagents n-BuLi (1.56 M in hexane, 69 mL), Triisopropyl borate (22.0 g)
Yield 18.5 g (isolated as colorless solid)

This method achieves a 72.7% yield under optimized conditions, with purity confirmed via HPLC.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

While less common for boronic acid synthesis, Suzuki-Miyaura coupling can introduce aryl groups to pre-functionalized boronic acids. For this compound, this method is typically employed to install the phenacylamino group post-borylation.

Protocol Overview

  • Boronic Acid Preparation :
    • A pyridine-derived boronic acid (e.g., 5-methyl-3-pyridinylboronic acid) is synthesized via Miyaura borylation.
  • Coupling with Phenacylamine Derivatives :
    • The boronic acid reacts with 2-bromoacetophenone or a protected phenacylamine derivative in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃).

Critical Parameters

Parameter Value/Detail
Catalyst Pd(dppf)Cl₂ (22.96 g per 0.314 mol)
Solvent THF/DMF (9:1 v/v)
Temperature 75°C (reflux)
Reaction Time 6 hours
Yield 81% (reported for analogous compound)

This method highlights the versatility of palladium catalysis in constructing complex boronic acid architectures.

Direct Introduction of the Phenacylamino Group

An alternative route involves direct amination of a pre-functionalized pyridine boronic acid. This method avoids multi-step coupling and is advantageous for scalability.

Stepwise Procedure

  • Synthesis of 5-Methyl-6-aminopyridin-3-ylboronic Acid :
    • Achieved via Miyaura borylation of 5-bromo-6-aminopyridine derivatives.
  • Phenacylation of the Amino Group :
    • The amine reacts with phenacyl bromide in the presence of a base (e.g., triethylamine) to form the phenacylamino substituent.

Optimization Insights

  • Solvent Choice : Dichloromethane (DCM) or THF improves reaction homogeneity.
  • Temperature : Room temperature minimizes side reactions (e.g., over-alkylation).
  • Yield : ~70–75% for the phenacylation step, with purity >95% by NMR.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield (%)
Miyaura Borylation High atom economy, mild conditions Requires cryogenic temperatures 72.7
Suzuki Coupling Modular functionalization Multi-step, costly catalysts 81
Direct Amination Scalable, fewer steps Sensitive to moisture and oxygen 70–75

Industrial-Scale Production Insights

Major manufacturers (e.g., Hebei Yanxi Chemical Co., Wuhan Biocar Pharmacy) employ Miyaura borylation due to its reproducibility and cost-effectiveness. Typical production metrics include:

  • Batch Size : 100–500 kg per cycle.
  • Purity Standards : >98% (HPLC).
  • Cost : ~$0.00–$0.00/kg (varies by supplier).

Analyse Chemischer Reaktionen

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds with aryl halides. Its pyridine ring may influence catalytic activity through coordination with palladium.

Key Data:

Reaction PartnerCatalyst SystemYield (%)ConditionsSource
4-BromotoluenePd(PPh₃)₄, K₂CO₃89EtOH, reflux, 15 h
4-Nitrophenyl triflatePdCl₂(dppf), Et₃N78THF, 25°C, 12 h
  • Mechanistic Notes :

    • The boron atom undergoes transmetalation with palladium, followed by reductive elimination to form the biaryl product.

    • Steric effects from the 5-methyl group may reduce coupling efficiency with bulky substrates .

Boronate Ester Formation

The boronic acid moiety reacts reversibly with diols (e.g., catechol, glucose) to form cyclic boronate esters, critical for sensor and drug delivery applications .

Equilibrium Constants (K<sub>eq</sub>):

Diol PartnerK<sub>eq</sub> (M⁻¹)pHApplication Context
Catechol1.2 × 10³7.4Fluorescent sensing
D-Fructose4.5 × 10²7.0Glucose monitoring
  • Structural Impact :
    The phenacylamino group enhances solubility in polar solvents, facilitating ester formation in aqueous media .

Protodeboronation Under Acidic Conditions

The boron group undergoes hydrolysis in strongly acidic environments, yielding the corresponding pyridine derivative.

Stability Profile:

pHTemperature (°C)Degradation Rate (t<sub>½</sub>)
4.525>24 h
2.0252 h
  • Synthesis Implications :
    Workup at pH 4.5 during synthesis prevents premature protodeboronation, ensuring product stability .

Coordination with Transition Metals

The pyridine nitrogen acts as a Lewis base, forming complexes with metals like Cu(II) and Fe(III).

Observed Complexes:

Metal SaltStoichiometryApplication
CuCl₂1:1Catalysis
Fe(NO₃)₃2:1Magnetic materials

Nucleophilic Substitution at the Phenacylamino Group

The phenacylamino moiety undergoes reactions typical of secondary amines:

  • Acylation : Reacts with acetyl chloride to form N-acetyl derivatives.

  • Alkylation : Forms quaternary ammonium salts with methyl iodide under basic conditions .

Synthetic Example:

text
Step 1: Dissolve [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid (1 eq) in THF. Step 2: Add acetyl chloride (1.2 eq) and Et₃N (2 eq) at 0°C. Step 3: Stir at 25°C for 4 h → N-acetyl product (82% yield)[4].

Oxidative Deborylation

Treatment with hydrogen peroxide oxidizes the boronic acid to a phenol derivative, though this reaction is less favored due to steric hindrance from the methyl group .

Conditions and Yield:

Oxidizing AgentTemperatureYield (%)
H₂O₂ (30%)60°C45

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid plays a crucial role in the synthesis of novel pharmaceutical agents. Its unique chemical structure allows for interactions with biological targets, making it a valuable intermediate in drug development. The compound's potential as an anti-cancer agent has been particularly noted, as it can enhance the efficacy of existing treatments by modifying drug properties to improve absorption and reduce side effects.

Case Study: Synthesis of Anticancer Agents
In a study focusing on the synthesis of boronic acid derivatives for cancer therapy, this compound was utilized as a key intermediate. Researchers reported that derivatives synthesized from this compound exhibited promising cytotoxic activity against various cancer cell lines, demonstrating its potential as a lead compound in drug discovery .

Catalysis

Catalytic Applications
This boronic acid derivative is employed as a catalyst in several organic reactions, including Suzuki coupling reactions, which are vital for forming carbon-carbon bonds. The ability of this compound to facilitate these reactions under mild conditions makes it an attractive option for synthetic chemists.

Table 1: Catalytic Performance in Suzuki Coupling Reactions

Reaction ConditionsYield (%)Catalyst Used
Aryl halide + phenylboronic acid85This compound
Aryl halide + alkenylboronic acid90This compound
Aryl halide + heteroarylboronic acid78This compound

These results indicate that the compound significantly enhances reaction efficiency and product yields compared to traditional catalysts .

Materials Science

Advanced Material Synthesis
In materials science, this compound is utilized to develop advanced materials with tailored properties. Its boron-containing structure allows for the creation of polymers and nanomaterials that exhibit unique electrical and thermal characteristics.

Case Study: Development of Conductive Polymers
Research has demonstrated that incorporating this compound into polymer matrices can enhance conductivity and mechanical strength. In one study, polymers synthesized with this compound showed improved performance in electronic applications, suggesting its potential for use in flexible electronics and sensors .

Wirkmechanismus

The mechanism of action of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and proteins, influencing various biochemical processes. The boronic acid moiety allows it to form reversible covalent bonds with target molecules, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical properties of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid and related pyridinyl boronic acids:

Compound Name Substituents Molecular Weight (g/mol) pKa (Estimated) Key Properties
This compound 5-Methyl, 6-phenacylamino ~285.1* ~6.5–7.0† Electron-withdrawing phenacylamino group enhances Lewis acidity; potential enzyme inhibition
(6-Amino-5-methylpyridin-3-yl)boronic acid 6-Amino, 5-methyl 151.96 ~8.0–9.0 Electron-donating amino group reduces Lewis acidity; higher solubility in water
[6-(Benzoylmethylamino)-5-methylpyridin-3-yl]boronic acid 6-Benzoylmethylamino, 5-methyl 270.09 ~6.0–7.0 Bulky benzoyl group may hinder binding; moderate acidity due to amide linkage
[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid 2-Chloro, 6-trifluoromethyl 225.46 ~5.5–6.5 Strong electron-withdrawing groups (Cl, CF₃) lower pKa; high reactivity in Suzuki couplings
5-Chloro-6-(3-methylpiperidin-1-yl)pyridine-3-boronic acid 5-Chloro, 6-piperidinyl 254.52 ~7.5–8.5 Piperidinyl group introduces basicity; potential for membrane permeability
[6-(Dimethylamino)pyridin-3-yl]boronic acid 6-Dimethylamino 165.99 ~8.5–9.5 Strong electron-donating dimethylamino group reduces acidity; limited bioactivity
[6-Hydroxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid 6-Hydroxy, 5-trifluoromethyl 206.92 ~5.0–6.0 Hydroxy and CF₃ groups enhance acidity; suitable for pH-responsive applications

*Estimated based on molecular formula (C₁₄H₁₄BN₂O₂). †Predicted based on substituent effects (electron-withdrawing groups lower pKa) .

Biologische Aktivität

[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and applications in various fields.

  • Molecular Formula : C14H15BN2O3
  • Molar Mass : 270.09 g/mol
  • Density : 1.27 g/cm³ (predicted)
  • pKa : 4.12 (predicted) .

The biological activity of boronic acids, including this compound, is often attributed to their ability to interact with various biological targets through reversible covalent bonding. The primary mechanism involves:

  • Transmetalation : This process is crucial in Suzuki–Miyaura cross-coupling reactions, where the boronic acid reacts with organohalides to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
  • Enzyme Inhibition : Boronic acids have been identified as potent inhibitors of certain enzymes, particularly proteasomes and β-lactamases. They can mimic the transition state of substrates, leading to effective inhibition .

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inhibiting proteasome activity, which is essential for regulating cell cycle and apoptosis. For instance, compounds similar to this compound have shown promising results in halting the progression of cancer cells at the G2/M phase .

Antibacterial Activity

Boronic acids have also been studied for their antibacterial properties. They can act as β-lactamase inhibitors, which are crucial for combating antibiotic resistance in bacteria such as Pseudomonas aeruginosa. The interaction between boronic acids and serine residues in β-lactamases enhances their effectiveness against resistant strains .

Pharmacokinetics

The pharmacokinetic profile of boronic acids suggests that they possess favorable stability and bioavailability characteristics. Their ability to form stable complexes with biological molecules enhances their therapeutic potential. Studies indicate that modifications to the structure can improve solubility and cellular uptake .

Applications in Medicinal Chemistry

The compound is utilized in various applications within medicinal chemistry:

  • Drug Development : Its unique structure allows it to serve as a lead compound for developing new pharmaceuticals targeting cancer and bacterial infections.
  • Catalysis : It plays a role as a catalyst in organic synthesis, enhancing reaction rates and selectivity in chemical transformations .

Study 1: Anticancer Properties

A study evaluated the effects of a series of boronic acid derivatives on cancer cell lines, revealing that certain modifications significantly enhanced their inhibitory effects on cell proliferation. The lead compound demonstrated an IC50 value of 8.21 nM against U266 cells, indicating substantial anticancer activity .

Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial activity of boronic acid derivatives against resistant bacterial strains. The study found that specific compounds exhibited Ki values as low as 0.004 µM against class C β-lactamases, showcasing their potential as effective antibacterial agents .

Q & A

Q. What are the common synthetic challenges and methodologies for preparing [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid, and how can boroxine formation be mitigated?

Boronic acids are often synthesized via intermediates like boronic esters due to their instability during purification . For this compound, key challenges include:

  • Boroxine formation : Free boronic acids readily undergo dehydration/trimerization, complicating isolation and analysis .
  • Derivatization strategies : Converting the boronic acid to a cyclic ester (e.g., using diols or sugars) prevents boroxine formation and stabilizes the compound for characterization .
  • Synthetic workflow : Patent data (e.g., EP 4 374 877 A2) suggests coupling boronic acids with halogenated pyrimidines/pyridines via Suzuki-Miyaura reactions, requiring anhydrous conditions and Pd catalysts .

Table 1 : Common reagents for boronic acid stabilization

Stabilization MethodReagentsOutcomeReference
Cyclic boronic ester1,2-diols (e.g., pinacol)Prevents trimerization, improves MS detection
Ortho-substitutionAmino/methyl groupsSteric hindrance reduces boroxine formation

Q. How can MALDI-MS be optimized for analyzing this compound and its derivatives?

MALDI-MS analysis of boronic acids requires:

  • Derivatization : Forming boronic esters (e.g., with 2,3-butanedione) to avoid dehydration artifacts .
  • Matrix selection : Use α-cyano-4-hydroxycinnamic acid (CHCA) for enhanced ionization of boronate adducts .
  • Data interpretation : Boroxine peaks (e.g., m/z = 3[M−H2O] + H+) should be identified and excluded during library deconvolution .

Q. What thermal stability considerations are critical for handling this compound in high-temperature reactions?

Thermogravimetric analysis (TGA) of aromatic boronic acids reveals:

  • Structural dependence : Pyridinyl boronic acids with electron-withdrawing groups (e.g., CF₃) exhibit higher thermal stability (>300°C) compared to unsubstituted analogs .
  • Degradation pathways : Dehydration occurs at 150–200°C, followed by boroxine formation. Ortho-substituents (e.g., methyl) delay degradation by ~50°C .

Table 2 : Thermal stability of selected boronic acids

CompoundDehydration Onset (°C)Max Stability (°C)Reference
Pyrene-1-boronic acid280600
3-Pyridinyl boronic acid150250
This compound*~180 (estimated)~300

Advanced Research Questions

Q. How can structural modifications enhance the biological activity or stability of this boronic acid in therapeutic applications?

Rational design strategies include:

  • Bioisosteric replacement : Substituting the phenacylamino group with sulfonamides or carbamates to improve metabolic stability .
  • Ortho-substitution : Introducing methyl or amino groups at the ortho position reduces boroxine formation and enhances protease inhibition (e.g., bortezomib analogs) .
  • Peptide conjugation : Boronolectin libraries (e.g., PBLs) demonstrate that peptide-boronic acid hybrids can target cancer biomarkers selectively .

Q. What experimental approaches resolve contradictions in reported degradation kinetics for pyridinyl boronic acids?

Discrepancies in thermal degradation data (e.g., 150°C vs. 250°C onset) arise from:

  • Analytical conditions : TGA under nitrogen vs. air alters decomposition pathways .
  • Substituent effects : Electron-donating groups (e.g., methoxy) lower stability, while electron-withdrawing groups (e.g., CF₃) increase it .
  • Validation : Cross-validate using differential scanning calorimetry (DSC) and in-situ FTIR to track intermediate formation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.